molecular formula C16H9BrClNO2 B1292883 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 932796-23-1

2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No.: B1292883
CAS No.: 932796-23-1
M. Wt: 362.6 g/mol
InChI Key: UEYRXZBCYPCXSJ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a bromophenyl group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Bromination: The introduction of the bromophenyl group can be achieved through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of bromobenzene with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline core, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various halogenated quinoline derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
  • 3-(3-Bromophenyl)propionic acid
  • 3-Bromophenylacetic acid

Comparison:

  • 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid is unique due to the presence of both bromophenyl and chloroquinoline groups, which may confer distinct chemical and biological properties.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has a similar structure but with a fluorine atom, which can affect its reactivity and biological activity.
  • 3-(3-Bromophenyl)propionic acid and 3-Bromophenylacetic acid are simpler compounds with different functional groups, leading to different applications and properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYRXZBCYPCXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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